molecular formula C38H56N2O4 B12378692 Akt/NF-|EB/MAPK-IN-1

Akt/NF-|EB/MAPK-IN-1

Cat. No.: B12378692
M. Wt: 604.9 g/mol
InChI Key: GTPJGHSNVSPXNR-AXDZJYAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akt/NF-κB/MAPK-IN-1 (compound 2m) is a potent, orally active inhibitor targeting multiple signaling pathways, including Akt, NF-κB, and MAPK. It exhibits anti-inflammatory activity by suppressing nitric oxide (NO) production (IC₅₀ = 7.70 μM) and inhibiting LPS-induced activation of inflammatory mediators such as iNOS, COX-2, ERK, and p38 . Preclinical studies demonstrate its efficacy in reducing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and promoting IL-10 in LPS-stimulated RAW264.7 cells . In vivo, doses of 10–20 mg/kg (oral) significantly alleviate LPS-induced inflammatory diseases in mice . Its low toxicity profile and broad pathway inhibition make it a promising candidate for inflammatory disorders, particularly rheumatoid arthritis (RA) .

Properties

Molecular Formula

C38H56N2O4

Molecular Weight

604.9 g/mol

IUPAC Name

(4R)-4-[(3R,5R,7S,10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-[4-[(E)-3-(4-methylphenyl)prop-2-enoyl]piperazin-1-yl]pentan-1-one

InChI

InChI=1S/C38H56N2O4/c1-25-5-8-27(9-6-25)10-14-35(44)40-21-19-39(20-22-40)34(43)13-7-26(2)30-11-12-31-36-32(16-18-38(30,31)4)37(3)17-15-29(41)23-28(37)24-33(36)42/h5-6,8-10,14,26,28-33,36,41-42H,7,11-13,15-24H2,1-4H3/b14-10+/t26-,28-,29-,30?,31?,32?,33+,36?,37+,38-/m1/s1

InChI Key

GTPJGHSNVSPXNR-AXDZJYAXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C(=O)CC[C@@H](C)C3CCC4[C@@]3(CCC5C4[C@H](C[C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C(=O)CCC(C)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C

Origin of Product

United States

Preparation Methods

The synthesis of Akt/NF-κB/MAPK-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Akt/NF-κB/MAPK-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Mechanism of Action

Akt/NF-κB/MAPK-IN-1 exerts its effects by inhibiting the Akt, NF-κB, and MAPK signaling pathways. These pathways are involved in various cellular processes, including cell survival, proliferation, and inflammation . The compound binds to specific molecular targets within these pathways, preventing their activation and subsequent signaling. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Key Insights :

  • Akt/NF-κB/MAPK-IN-1 offers broader pathway coverage (Akt inhibition) but slightly lower NO inhibition potency than NF-κB/MAPK-IN-1.
  • Both compounds are effective in RA models, but Akt/NF-κB/MAPK-IN-1 has demonstrated in vivo efficacy with oral administration .

Comparison with p38 MAPK-Specific Inhibitors

Compound Target IC₅₀/EC₅₀ Key Features
Akt/NF-κB/MAPK-IN-1 Akt, NF-κB, MAPK 7.70 μM (NO) Triple-pathway inhibition, low toxicity
SX 011 p38α/β 9 nM (p38α) High selectivity for p38 isoforms
SB 220025 p38 MAPK 60 nM ATP-competitive, reversible inhibition
p38 MAPK-IN-1 (Cpd 4) p38 MAPK ED₅₀ = 0.5 mg/kg In vivo TNFα suppression in rats
References

Key Insights :

  • SX 011 and SB 220025 are highly selective for p38 MAPK but lack activity against Akt or NF-κB.
  • p38 MAPK-IN-1 (Compound 4) shows robust in vivo efficacy (ED₅₀ = 0.5 mg/kg) but requires further toxicity evaluation .

Comparison with IRAK and TLR4 Pathway Inhibitors

Compound Target IC₅₀ Applications
Akt/NF-κB/MAPK-IN-1 Akt, NF-κB, MAPK 7.70 μM (NO) Broad anti-inflammatory
HS-243 IRAK-4/IRAK-1 20–24 nM Anti-inflammatory, cancer
TLR4/NF-κB/MAPK-IN-1 TLR4/NF-κB/MAPK Not reported Neuroinflammation
References

Key Insights :

  • HS-243 targets upstream regulators of NF-κB (IRAKs) with nanomolar potency but lacks direct MAPK inhibition .
  • TLR4/NF-κB/MAPK-IN-1 expands target coverage to TLR4, making it suitable for neuroinflammatory disorders .

Neuroprotective MAPK Inhibitors

Compound Target IC₅₀ Key Findings
Akt/NF-κB/MAPK-IN-1 Akt, NF-κB, MAPK 7.70 μM (NO) Reduces systemic inflammation
MAPK-IN-1 (HY-146195) MAPK, AChE 23.84 μM (AChE) Neuroprotection in Alzheimer’s
References

Key Insights :

  • MAPK-IN-1 (HY-146195) uniquely inhibits acetylcholinesterase (AChE), offering dual benefits in neurodegenerative diseases .

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